molecular formula C20H21ClFN3O2 B11394114 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

Cat. No.: B11394114
M. Wt: 389.8 g/mol
InChI Key: FWTQSXPEHXHJKN-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide is a complex organic compound that features a benzodiazole core, a fluorinated phenyl group, and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction involving ortho-diamines and carboxylic acids. The fluorinated phenyl group is introduced via a halogenation reaction, often using reagents like N-chlorosuccinimide and N-fluorobenzenesulfonimide. The final step involves coupling the benzodiazole intermediate with 4-hydroxybutanamide under basic conditions, such as using sodium hydride in dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzodiazole core can be reduced under hydrogenation conditions to form dihydrobenzodiazoles.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide involves its interaction with specific molecular targets. The benzodiazole core can bind to enzyme active sites, inhibiting their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity. The hydroxybutanamide moiety may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
  • N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
  • N-(2-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide

Uniqueness

N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide

InChI

InChI=1S/C20H21ClFN3O2/c21-15-5-3-6-16(22)14(15)13-25-18-8-2-1-7-17(18)24-19(25)10-11-23-20(27)9-4-12-26/h1-3,5-8,26H,4,9-13H2,(H,23,27)

InChI Key

FWTQSXPEHXHJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC(=O)CCCO

Origin of Product

United States

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